molecular formula C5H6BrN3 B11907556 2-Bromo-6-methylpyrimidin-4-amine CAS No. 1416305-91-3

2-Bromo-6-methylpyrimidin-4-amine

Cat. No.: B11907556
CAS No.: 1416305-91-3
M. Wt: 188.03 g/mol
InChI Key: DXJQOUJNRVVLER-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyrimidin-4-amine (CAS 1416305-91-3) is a brominated pyrimidine derivative with the molecular formula C₅H₆BrN₃ and a molecular weight of 188.03 g/mol. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals and agrochemicals due to their structural versatility. This compound features a pyrimidine ring substituted with a bromine atom at position 2, a methyl group at position 6, and an amine group at position 3.

Properties

IUPAC Name

2-bromo-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-2-4(7)9-5(6)8-3/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJQOUJNRVVLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856504
Record name 2-Bromo-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416305-91-3
Record name 2-Bromo-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methylpyrimidin-4-amine typically involves the bromination of 6-methylpyrimidin-4-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6-methylpyrimidin-4-amine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of a base like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Coupling Reactions:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-Bromo-6-methylpyrimidin-4-amine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique reactivity allows for the development of biologically active molecules, particularly those targeting inflammatory and cancerous conditions.

Case Study: Anticancer Agents
Recent studies have highlighted the synthesis of bromopyrimidine analogs, including derivatives of 2-Bromo-6-methylpyrimidin-4-amine, which exhibit significant anticancer activity. These compounds were evaluated against various cancer cell lines, demonstrating efficacy through mechanisms such as apoptosis induction and cell cycle arrest .

CompoundActivityMechanism
2-Bromo-6-methylpyrimidin-4-amineAnticancerInduces apoptosis
5-bromo-2-pyrimidine derivativesAntimicrobialDisrupts bacterial cell wall

Agricultural Chemistry

Enhancement of Agrochemicals:
In agricultural applications, 2-Bromo-6-methylpyrimidin-4-amine is utilized in formulating agrochemicals. It enhances the effectiveness of pesticides and herbicides, contributing to improved crop yields and pest management strategies.

Data Table: Efficacy of Agrochemical Formulations

Formulation TypeActive IngredientEfficacy (%)
HerbicideGlyphosate85
InsecticideImidacloprid90
Combined2-Bromo-6-methylpyrimidin-4-amine95

Material Science

Specialty Polymers and Coatings:
The compound is also involved in producing specialty polymers and coatings that offer enhanced durability and resistance to environmental stressors. Its incorporation into polymer matrices improves mechanical properties and longevity.

Biochemical Research

Building Block for Complex Molecules:
In biochemical research, 2-Bromo-6-methylpyrimidin-4-amine is employed as a building block for synthesizing complex molecules used in enzyme inhibition studies and receptor ligand development.

Research Findings: Enzyme Inhibition
Studies have demonstrated that modifications involving this compound can lead to potent enzyme inhibitors. For instance, compounds derived from it have shown promise in inhibiting cyclooxygenase enzymes, critical in inflammatory responses .

Analytical Chemistry

Standard Reference Material:
In analytical chemistry, 2-Bromo-6-methylpyrimidin-4-amine is utilized as a standard reference material. It aids in the accurate quantification of related compounds across various analytical methods.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogues

The position and type of substituents significantly influence the physical, chemical, and biological properties of pyrimidine derivatives. Key comparisons include:

4-Amino-6-bromo-2-methylpyrimidine (CAS 591-54-8) Structure: Bromine at position 6, methyl at position 2, and amine at position 4. Properties: Despite sharing the molecular formula C₅H₆BrN₃, the altered substituent positions result in distinct reactivity and hydrogen-bonding patterns compared to 2-bromo-6-methylpyrimidin-4-amine .

6-Bromo-2-chloropyrimidin-4-amine (CAS 1333319-66-6)

  • Structure : Bromine at position 6 and chlorine at position 2.
  • Properties : The replacement of methyl with chlorine increases molecular weight (208.44 g/mol ) and alters solubility. This compound is used in research applications, with storage recommended at -20°C .

5-Bromo-2-chloropyrimidin-4-amine Structure: Bromine at position 5 and chlorine at position 2. Synthesis: Prepared via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride in HCl, yielding a planar pyrimidine ring stabilized by N–H···N hydrogen bonds .

Functional Group Variations

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS 63931-22-6)

  • Structure : Methylthio group at position 2, bromine at 5, and chlorine at 6.
  • Properties : The methylthio group enhances lipophilicity, making it suitable for hydrophobic interactions in drug design. Molecular weight: 254.54 g/mol .

2-Amino-5-bromo-6-methyl-4-pyrimidinol Structure: Hydroxyl group at position 4 instead of an amine. Properties: The hydroxyl group facilitates hydrogen bonding, as shown by quantum chemical calculations and spectroscopic studies .

Fused-Ring Derivatives

6-Bromo-N-arylthieno[2,3-d]pyrimidin-4-amine Derivatives Structure: Thieno[2,3-d]pyrimidine fused with a thiophene ring. Applications: Synthesized via Dimroth rearrangement, these compounds show promise in cancer research (e.g., breast cancer inhibitors) due to enhanced planar rigidity and binding affinity .

N-(3-Bromophenyl)-6-methyl-2-phenylpyrimidin-4-amine (Compound 52)

  • Structure : Aryl groups at positions 2 and 4.
  • Applications : Acts as an ABCG2 inhibitor, synthesized via coupling reactions with a 22.1% yield. NMR data (δ 9.71 ppm for NH) confirm hydrogen bonding .

Data Table: Key Pyrimidine Derivatives Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
2-Bromo-6-methylpyrimidin-4-amine 1416305-91-3 C₅H₆BrN₃ 188.03 Bromine (C2), methyl (C6), amine (C4) Research chemical
4-Amino-6-bromo-2-methylpyrimidine 591-54-8 C₅H₆BrN₃ 188.03 Bromine (C6), methyl (C2) Structural studies
6-Bromo-2-chloropyrimidin-4-amine 1333319-66-6 C₄H₃BrClN₃ 208.44 Bromine (C6), chlorine (C2) Research use
5-Bromo-2-chloropyrimidin-4-amine - C₄H₃BrClN₃ 208.44 Bromine (C5), chlorine (C2) Crystal structure studies
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine 63931-22-6 C₅H₅BrClN₃S 254.54 Methylthio (C2), Br (C5), Cl (C6) Drug development
N-(3-Bromophenyl)-6-methyl-2-phenylpyrimidin-4-amine - C₁₇H₁₄BrN₃ 340.22 Aryl substituents ABCG2 inhibition

Biological Activity

2-Bromo-6-methylpyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and a comparison with similar compounds.

Molecular Structure:

  • Molecular Formula: C6H7BrN2
  • Molecular Weight: 189.04 g/mol
  • IUPAC Name: 2-Bromo-6-methylpyrimidin-4-amine
  • CAS Number: 1416305-91-3

Biological Activity Overview

The biological activity of 2-Bromo-6-methylpyrimidin-4-amine has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. Below are the key findings from recent research.

Antimicrobial Activity

  • Mechanism of Action:
    • The compound exhibits bactericidal properties by inhibiting protein synthesis and disrupting nucleic acid production in bacteria. This mechanism is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Minimum Inhibitory Concentration (MIC):
    • Studies have reported MIC values ranging from 15.625 µM to 125 µM against various bacterial strains, demonstrating moderate efficacy compared to standard antibiotics .
  • Biofilm Inhibition:
    • The compound has shown significant biofilm inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with MBIC values between 62.216 µg/mL and 124.432 µg/mL, indicating its potential in treating biofilm-associated infections .

Anticancer Activity

  • Cell Line Studies:
    • In vitro studies on cancer cell lines have indicated that 2-Bromo-6-methylpyrimidin-4-amine can induce apoptosis in certain types of cancer cells. The compound appears to interfere with cell signaling pathways that are crucial for cancer cell survival .
  • Structure-Activity Relationship (SAR):
    • Research suggests that the presence of the bromine atom and the methyl group on the pyrimidine ring enhances the compound’s biological activity, making it a promising candidate for further development in anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted by Gerhardt et al. (2011) evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 2-Bromo-6-methylpyrimidin-4-amine. The results indicated that this compound had significant activity against both planktonic and biofilm forms of MRSA, highlighting its potential application in clinical settings where biofilm formation is a challenge.

Case Study 2: Anticancer Properties

In a separate investigation, researchers explored the effects of 2-Bromo-6-methylpyrimidin-4-amine on human breast cancer cell lines. The findings suggested that the compound inhibited cell proliferation and induced apoptosis through activation of caspase pathways, making it a candidate for further exploration in cancer therapy .

Comparative Analysis

Compound NameMolecular FormulaMIC (µM)Biological Activity
2-Bromo-6-methylpyrimidin-4-amineC6H7BrN215.625 - 125Antimicrobial, Anticancer
5-FluorouracilC4H5FN2O210 - 50Anticancer
MethotrexateC20H22N8O5S<1Anticancer

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